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In the realm of photopolymerization, the choice of a photoinitiator is critical to achieving desired

reaction kinetics and material properties. Among the cationic photoinitiators, triphenylsulfonium

and iodonium salts are two of the most prominent classes, each possessing distinct

advantages and disadvantages. This guide provides an objective comparison of

triphenylsulfonium chloride and various iodonium salts, supported by experimental data, to

aid researchers in selecting the optimal photoinitiator for their specific applications.

Core Performance Characteristics
The efficacy of a photoinitiator is determined by several key performance indicators, including

its absorption characteristics, the quantum yield of acid generation, and the nature of the

species produced upon photolysis.

Absorption Spectra: The ability of a photoinitiator to absorb light at the wavelength of the

irradiation source is fundamental to its function. Triphenylsulfonium salts generally exhibit

stronger and broader absorption profiles compared to iodonium salts.[1] This increased

absorbance is attributed to the greater number of aromatic rings in the sulfonium cation, which

leads to more conjugated double bonds.[1] Consequently, sulfonium salts can often be used at

lower concentrations than iodonium salts to absorb an equivalent amount of light energy.[1]

Standard diaryliodonium salts typically have absorption maxima in the deep UV range (200-250

nm), making them suitable for high-energy light sources.[2] However, recent developments
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have led to iodonium salts with extended conjugation that absorb at longer UV-A and visible

light wavelengths.[3]

Quantum Yield: The quantum yield (Φ) for photoacid generation represents the efficiency of

converting absorbed photons into the acidic species that initiate polymerization. While a direct

comparison of triphenylsulfonium chloride with a specific iodonium salt under identical

conditions is not readily available in a single study, the quantum yield for triphenylsulfonium

nonaflate has been reported to be 0.59.[4] For some advanced iodonium salts based on

stilbene chromophores, the quantum yield of superacid generation has been shown to be up to

10 times higher than that of benzylidene-based iodonium salts.[3] It is important to note that the

quantum yield can be significantly influenced by the molecular structure of the photoinitiator

and the surrounding environment.[5][6]

Photodecomposition Mechanisms: Both triphenylsulfonium and iodonium salts function as

photoacid generators (PAGs), releasing a strong acid upon exposure to light.[2][7] The

photolysis of these onium salts can proceed through either homolytic or heterolytic cleavage of

the carbon-sulfur or carbon-iodine bond.[4][8]

Triphenylsulfonium Salts: Upon direct irradiation, triphenylsulfonium salts can undergo both

heterolytic and homolytic cleavage.[4] Heterolytic cleavage is often the predominant

pathway, yielding a phenyl cation and diphenyl sulfide.[4] Homolytic cleavage results in the

formation of a phenyl radical and a diphenylsulfinyl radical cation.[4] These reactive species

can then react with proton donors in the surrounding medium to generate a Brønsted acid,

which initiates cationic polymerization.[9][10]

Iodonium Salts: The photolysis of diaryliodonium salts also generates aryl radicals and

aryliodinium cation-radicals.[8][11] These species subsequently react to produce a strong

Brønsted acid.[9] The localized generation of this acid is a key feature utilized in applications

like photolithography.[2]

The nature of the counter-anion (e.g., Cl⁻, PF₆⁻, SbF₆⁻) plays a crucial role in determining the

strength of the generated acid and, consequently, the initiation efficiency and propagation rate

of the polymerization.[1][8][11] For instance, with various counter-anions for triphenylsulfonium

salts, the reactivity in polymerization follows the trend: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻.[4]
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The following tables summarize key quantitative data for triphenylsulfonium and iodonium salt

photoinitiators based on available literature.

Photoiniti
ator Type

Cation
Counter-
anion

Absorptio
n Maxima
(λmax)

Molar
Absorptiv
ity (ε)

Quantum
Yield (Φ)

Referenc
e

Sulfonium

Salt

Triphenyls

ulfonium
Nonaflate

Not

specified

Not

specified
0.59 [4]

Sulfonium

Salt

Triarylsulfo

nium

PF₆⁻,

SbF₆⁻, etc.

Far UV

region

Generally

higher than

iodonium

salts

Not

specified
[12]

Iodonium

Salt

Diaryliodon

ium
Various

200-250

nm (Deep

UV)

Generally

lower than

sulfonium

salts

1-2% (for

benzyliden

e-based)

[2][3]

Iodonium

Salt

Stilbene-

based
PF₆⁻

up to 336

nm

ε₄₀₅ = 560–

1080 dm³

mol⁻¹ cm⁻¹

Up to 10x

higher than

benzyliden

e-based

[3]

Experimental Protocols
1. UV-Visible Spectroscopy for Absorption Spectra Determination

Objective: To determine the absorption spectrum of the photoinitiator and its molar

absorptivity at specific wavelengths.

Methodology:

Prepare solutions of the photoinitiator (e.g., triphenylsulfonium chloride or an iodonium

salt) in a suitable solvent (e.g., acetonitrile) at various known concentrations (e.g., 0.01,

0.1, and 1 wt%).[13]
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Use a UV-Visible spectrophotometer to measure the absorbance of each solution across a

relevant wavelength range (e.g., 200-500 nm).

The solvent used for the sample preparation should be used as the blank reference.

Plot absorbance versus wavelength to obtain the absorption spectrum.

Calculate the molar absorptivity (ε) at the wavelength of maximum absorbance (λmax)

using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar

concentration, and l is the path length of the cuvette (typically 1 cm).

2. Real-Time FTIR Spectroscopy for Monitoring Polymerization Kinetics

Objective: To measure the rate and extent of monomer conversion during

photopolymerization.

Methodology:

Prepare a formulation containing the monomer (e.g., an epoxide like CADE or an acrylate

like TMPTA), the photoinitiator at a specific concentration (e.g., 0.02 M), and any other

additives.[3]

Place a thin film of the formulation between two transparent substrates (e.g.,

polypropylene films) in the sample holder of an FTIR spectrometer equipped for

photopolymerization monitoring.

Record an initial FTIR spectrum before irradiation.

Irradiate the sample with a light source of a specific wavelength and intensity (e.g., UV-

LED at 365 nm with an intensity of 40.4 mW·cm⁻²).[3]

Continuously record FTIR spectra at regular intervals during the irradiation period.

Monitor the decrease in the intensity of a characteristic absorption band of the monomer's

reactive group (e.g., the epoxide ring vibration around 787 cm⁻¹ or the acrylate double

bond at around 1635 cm⁻¹).[1]
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Calculate the monomer conversion as a function of time by comparing the peak area of

the reactive group to that of an internal reference peak that does not change during

polymerization.[1]

3. Determination of Quantum Yield of Photoacid Generation

Objective: To quantify the efficiency of acid production per absorbed photon.

Methodology:

Prepare a solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) with an

absorbance greater than 2.5 at the irradiation wavelength to ensure near-total light

absorption.[6][14]

Use a calibrated light source (e.g., a polychromatic UV-LED) with a known photon flux.

Irradiate the solution in a quartz cuvette for a specific period, ensuring that less than 5% of

the photoinitiator is decomposed to maintain initial rate conditions.[6]

Before and after irradiation, add a pH-sensitive indicator dye (e.g., bromophenol blue) to

an aliquot of the solution and measure the change in its absorbance at a specific

wavelength using a UV-Vis spectrophotometer.

Correlate the change in the indicator's absorbance to the concentration of generated

protons (H⁺) using a pre-established calibration curve.

The quantum yield (Φ_acid) is calculated as the number of moles of H⁺ generated divided

by the number of moles of photons absorbed by the sample.
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Conclusion
Both triphenylsulfonium chloride and iodonium salts are highly effective photoinitiators for

cationic polymerization, each with a unique set of properties. Triphenylsulfonium salts typically

offer superior light absorption, potentially allowing for lower concentrations and greater depth of

cure. Iodonium salts, while traditionally absorbing in the deep UV, have seen significant

advancements, with newer structures showing high quantum yields and absorption in the near-

UV and visible regions.

The choice between these two classes of photoinitiators will ultimately depend on the specific

requirements of the application, including the desired wavelength of irradiation, the reactivity of

the monomer system, and the targeted final properties of the polymer. For applications

requiring high sensitivity and absorption at longer wavelengths, newer generations of iodonium

salts may be advantageous. For systems where broad absorption and potentially lower cost

are priorities, triphenylsulfonium salts remain a robust option. Careful consideration of the

counter-anion is paramount in either case, as it dictates the strength of the photo-generated

acid and the overall polymerization efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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